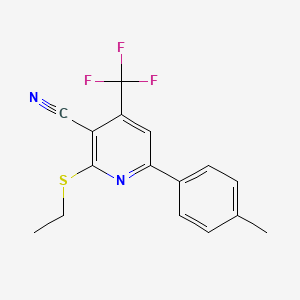![molecular formula C21H18N2O6S B11591140 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11591140.png)
4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[(4-{(E)-[2-(acétylamino)-4-oxo-1,3-thiazol-5(4H)-ylidène]méthyl}-2-méthoxyphénoxy)méthyl]benzoïque est un composé organique complexe avec une structure unique qui comprend un cycle thiazole, un groupe acétylamino et une partie acide benzoïque.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 4-[(4-{(E)-[2-(acétylamino)-4-oxo-1,3-thiazol-5(4H)-ylidène]méthyl}-2-méthoxyphénoxy)méthyl]benzoïque implique plusieurs étapes, commençant par la préparation du cycle thiazole. Le cycle thiazole peut être synthétisé par la réaction d’une α-halocétone appropriée avec de la thiourée en conditions acides. L’intermédiaire thiazole résultant est ensuite mis en réaction avec un groupe acétylamino pour former le dérivé thiazole souhaité.
Ensuite, le dérivé thiazole est couplé à un halogénure de méthoxyphénoxybenzyle en conditions basiques pour former le produit final. Les conditions réactionnelles impliquent généralement l’utilisation d’une base forte comme l’hydrure de sodium ou le carbonate de potassium dans un solvant aprotique comme le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, des techniques de purification avancées telles que la recristallisation ou la chromatographie, et la mise en œuvre de principes de chimie verte pour minimiser les déchets et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[(4-{(E)-[2-(acétylamino)-4-oxo-1,3-thiazol-5(4H)-ylidène]méthyl}-2-méthoxyphénoxy)méthyl]benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en fonction de la nature des substituants et des conditions réactionnelles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Borohydrure de sodium (NaBH₄), hydrure de lithium et d’aluminium (LiAlH₄)
Substitution : Agents halogénants, nucléophiles, électrophiles
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés et des conditions réactionnelles employées. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide 4-[(4-{(E)-[2-(acétylamino)-4-oxo-1,3-thiazol-5(4H)-ylidène]méthyl}-2-méthoxyphénoxy)méthyl]benzoïque a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou en tant que composé de tête pour la découverte de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité, de polymères et de matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[(4-{(E)-[2-(acétylamino)-4-oxo-1,3-thiazol-5(4H)-ylidène]méthyl}-2-méthoxyphénoxy)méthyl]benzoïque implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut exercer ses effets en se liant à des enzymes, des récepteurs ou d’autres protéines, modulant ainsi leur activité. Les cibles et les voies moléculaires exactes impliquées dépendent de l’application et du contexte spécifiques dans lesquels le composé est utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide anthranilique : Composés avec des structures similaires qui incluent une partie acide anthranilique.
Dérivés du thiazole : Composés contenant un cycle thiazole, qui peuvent avoir des activités biologiques similaires.
Dérivés de l’acide benzoïque : Composés avec une partie acide benzoïque, qui peuvent avoir des propriétés chimiques et biologiques diverses.
Unicité
L’acide 4-[(4-{(E)-[2-(acétylamino)-4-oxo-1,3-thiazol-5(4H)-ylidène]méthyl}-2-méthoxyphénoxy)méthyl]benzoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Formule moléculaire |
C21H18N2O6S |
|---|---|
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
4-[[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C21H18N2O6S/c1-12(24)22-21-23-19(25)18(30-21)10-14-5-8-16(17(9-14)28-2)29-11-13-3-6-15(7-4-13)20(26)27/h3-10H,11H2,1-2H3,(H,26,27)(H,22,23,24,25)/b18-10+ |
Clé InChI |
UVKPUTLGWRVPEZ-VCHYOVAHSA-N |
SMILES isomérique |
CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)/S1 |
SMILES canonique |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11591061.png)
![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591067.png)

![(3Z)-5-bromo-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11591087.png)
![(5Z)-2-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591100.png)
![(5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11591116.png)


![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11591135.png)
![2-methylpropyl {[5-cyano-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]sulfanyl}acetate](/img/structure/B11591150.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11591152.png)
![(5Z)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B11591157.png)
![4-{11-[4-(methoxycarbonyl)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11591161.png)
![7,7-dimethyl-10-(3,4,5-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11591165.png)
